Triphenylacetaldehyde
Overview
Description
Triphenylacetaldehyde is an organic compound with the molecular formula C20H16O. It is characterized by the presence of three phenyl groups attached to an acetaldehyde moiety. This compound is known for its unique structural properties and its applications in various fields of chemistry and industry.
Mechanism of Action
Target of Action
The primary targets of 2,2,2-triphenylacetaldehyde are currently unknown
Mode of Action
Similar compounds, such as aldehydes, are known to react with amines to form imine derivatives, also known as schiff bases . This reaction is acid-catalyzed and reversible, similar to acetal formation .
Biochemical Analysis
Biochemical Properties
They can form Schiff bases with amino groups, which are often involved in enzyme-catalyzed reactions
Cellular Effects
The cellular effects of Triphenylacetaldehyde are not well-documented. Aldehydes can have various effects on cells. For example, acetaldehyde, a simple aldehyde, has been shown to cause significant cytotoxic and genotoxic effects in cells
Molecular Mechanism
Aldehydes can exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
The stability, degradation, and long-term effects on cellular function of aldehydes can vary depending on factors such as temperature, pH, and the presence of other chemicals .
Dosage Effects in Animal Models
The effects of other aldehydes have been studied in animal models, and these studies have shown that the effects can vary with dosage .
Metabolic Pathways
Aldehydes are involved in various metabolic pathways, including those related to the metabolism of carbohydrates, lipids, and proteins .
Transport and Distribution
Aldehydes can be transported and distributed within cells and tissues through various mechanisms, including passive diffusion and active transport .
Subcellular Localization
Aldehydes can be localized in various subcellular compartments, depending on their chemical properties and the specific cellular context .
Preparation Methods
Synthetic Routes and Reaction Conditions: Triphenylacetaldehyde can be synthesized through several methods. One common method involves the reaction of benzaldehyde with benzyl chloride in the presence of a base, such as sodium hydroxide, to form triphenylmethanol. This intermediate is then oxidized using an oxidizing agent like pyridinium chlorochromate to yield this compound.
Industrial Production Methods: In industrial settings, this compound is often produced through the Friedel-Crafts alkylation of benzene with benzyl chloride, followed by oxidation. The reaction conditions typically involve the use of a Lewis acid catalyst, such as aluminum chloride, and the process is carried out under controlled temperature and pressure to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Triphenylacetaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to triphenylacetic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to triphenylmethanol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aldehyde group can undergo nucleophilic substitution reactions with reagents like Grignard reagents to form corresponding alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Grignard reagents in anhydrous ether.
Major Products:
Oxidation: Triphenylacetic acid.
Reduction: Triphenylmethanol.
Substitution: Corresponding alcohols or other substituted products.
Scientific Research Applications
Triphenylacetaldehyde has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of polymers, fragrances, and other industrial chemicals.
Comparison with Similar Compounds
Benzaldehyde: Similar in structure but with only one phenyl group.
Triphenylmethanol: The reduced form of triphenylacetaldehyde.
Triphenylacetic acid: The oxidized form of this compound.
Uniqueness: this compound is unique due to its three phenyl groups, which impart distinct steric and electronic properties. This makes it a valuable compound in synthetic chemistry, offering different reactivity compared to simpler aldehydes like benzaldehyde.
Properties
IUPAC Name |
2,2,2-triphenylacetaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O/c21-16-20(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYPICMQZUOZRDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C=O)(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40325264 | |
Record name | Triphenylacetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40325264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42365-04-8 | |
Record name | NSC409500 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409500 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Triphenylacetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40325264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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